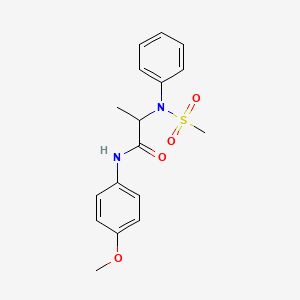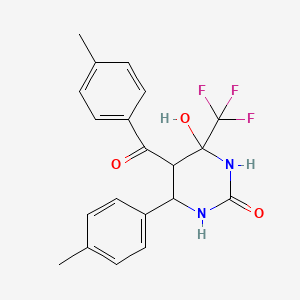![molecular formula C18H25N3O7 B3971678 4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971678.png)
4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate
Vue d'ensemble
Description
4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate, also known as NBM-T-BX or NBMTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of morpholine and piperidine, two organic compounds that are commonly used in medicinal chemistry. NBMTM is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
NBMTM binds to the orthosteric site of α7 nAChR and blocks the binding of acetylcholine, the endogenous ligand of the receptor. This results in the inhibition of downstream signaling pathways and the modulation of synaptic transmission. NBMTM has been shown to have a high affinity and selectivity for α7 nAChR, making it a valuable tool for investigating the physiological and pathological roles of this receptor.
Biochemical and Physiological Effects
NBMTM has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. NBMTM has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in microglial cells. Additionally, NBMTM has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
NBMTM has several advantages for lab experiments. It is a selective and reversible antagonist of α7 nAChR, making it a valuable tool for investigating the role of this receptor in various neurological disorders. NBMTM has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, NBMTM has some limitations for lab experiments. It has a short half-life and rapid metabolism, which may limit its effectiveness in long-term studies. Additionally, NBMTM has a relatively high cost compared to other research tools.
Orientations Futures
There are several future directions for research on NBMTM. One area of interest is the development of more potent and selective α7 nAChR antagonists based on the structure of NBMTM. Another area of interest is the investigation of the role of α7 nAChR in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the potential therapeutic applications of NBMTM in the treatment of neurological disorders should be explored further. Overall, NBMTM has the potential to be a valuable research tool in the field of neuroscience and may lead to the development of new treatments for neurological disorders.
Applications De Recherche Scientifique
NBMTM has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective and reversible antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a protein that is involved in various physiological processes such as learning and memory, attention, and inflammation. NBMTM has been used in studies to investigate the role of α7 nAChR in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders.
Propriétés
IUPAC Name |
4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3.C2H2O4/c20-19(21)16-3-1-2-14(12-16)13-17-6-4-15(5-7-17)18-8-10-22-11-9-18;3-1(4)2(5)6/h1-3,12,15H,4-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIDXSMNHNBIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(4-ethoxyphenyl)-3-oxopropyl]amino}-3-phenylpropanoic acid](/img/structure/B3971602.png)
![N-[4-(aminosulfonyl)phenyl]-2-oxo-3-piperidinecarboxamide](/img/structure/B3971604.png)

![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971612.png)


![3-{[4-(1-azepanyl)-1-piperidinyl]methyl}-1H-indole oxalate](/img/structure/B3971635.png)
![2-{4-[1-(2-nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3971638.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3971642.png)
![1-[1-(3-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971652.png)
![N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3971653.png)
![3-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3971659.png)
![3,4-dimethyl-6-{[(2-oxo-2-phenylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3971676.png)
![1-methyl-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971679.png)